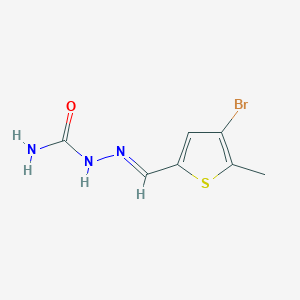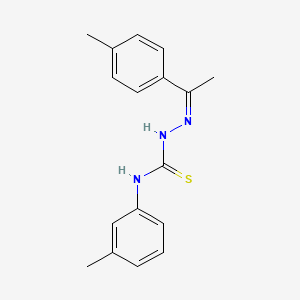
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone, also known as MET, is a thiosemicarbazone derivative that has shown promising results in scientific research. This compound is synthesized through a simple and efficient method and has been extensively studied for its potential applications in various fields.
作用机制
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by binding to the active site of ribonucleotide reductase and forming a complex that inhibits the enzyme's activity. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell division. The inhibition of ribonucleotide reductase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition to its anticancer properties, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its low toxicity, which makes it a promising candidate for cancer treatment. Additionally, its simple synthesis method and good bioavailability make it easy to work with in a laboratory setting. However, one limitation of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its relatively low potency compared to other anticancer drugs.
未来方向
There are several future directions for research on 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone. One area of interest is the development of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone analogs with increased potency and selectivity for cancer cells. Another area of research is the combination of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone with other anticancer drugs to enhance its effectiveness. Additionally, the potential use of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in other fields, such as neurodegenerative diseases and infectious diseases, is also an area of interest for future research.
合成方法
The synthesis of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone involves the reaction between 4-methylacetophenone and 3-methylphenylthiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline powder that is easily purified through recrystallization.
科学研究应用
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation. Additionally, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-12-7-9-15(10-8-12)14(3)19-20-17(21)18-16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H2,18,20,21)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNNQBLCXFJEH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC(=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(3-methylphenyl)-2-[1-(4-methylphenyl)ethylidene]hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
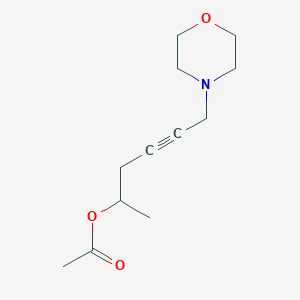
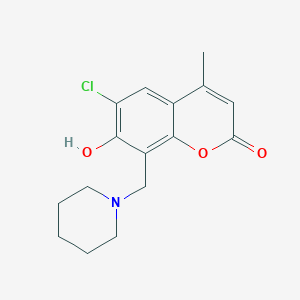
![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
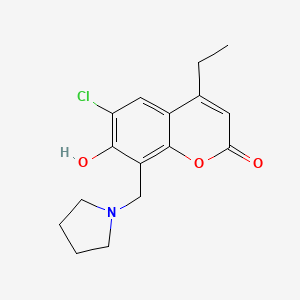
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
